2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143353
InChI: InChI=1S/C10H9BrF2O3/c11-6-3-7(12)10(13)8(4-6)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2
SMILES:
Molecular Formula: C10H9BrF2O3
Molecular Weight: 295.08 g/mol

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC20143353

Molecular Formula: C10H9BrF2O3

Molecular Weight: 295.08 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane -

Specification

Molecular Formula C10H9BrF2O3
Molecular Weight 295.08 g/mol
IUPAC Name 2-[(5-bromo-2,3-difluorophenoxy)methyl]-1,3-dioxolane
Standard InChI InChI=1S/C10H9BrF2O3/c11-6-3-7(12)10(13)8(4-6)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2
Standard InChI Key OYTGDLHBJYHVHA-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)COC2=C(C(=CC(=C2)Br)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3-dioxolane ring (a five-membered cyclic ether) linked to a 5-bromo-2,3-difluorophenoxy group through a methylene (-CH2_2-) bridge. The dioxolane ring introduces conformational rigidity, while the bromine and fluorine atoms on the aromatic ring create electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key Structural Features:

  • Dioxolane Ring: The oxygen atoms at positions 1 and 3 of the ring generate a polar environment, enhancing solubility in polar aprotic solvents.

  • Halogen Substituents: Bromine (Br) at the 5-position and fluorine (F) at the 2- and 3-positions direct electrophilic and nucleophilic reactions to specific sites on the aromatic ring.

Spectroscopic Identification

Analytical techniques critical for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct signals for the dioxolane methylene protons (δ 4.0–5.5 ppm) and aromatic protons influenced by fluorine and bromine.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 295.08 (M+^+) and isotopic patterns consistent with bromine.

Table 1: Molecular Properties of 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane

PropertyValue
Molecular FormulaC10H9BrF2O3\text{C}_{10}\text{H}_{9}\text{BrF}_{2}\text{O}_{3}
Molecular Weight295.08 g/mol
IUPAC Name2-[(5-bromo-2,3-difluorophenoxy)methyl]-1,3-dioxolane
Canonical SMILESC1COC(O1)COC2=C(C(=CC(=C2)Br)F)F

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis typically involves reacting 5-bromo-2,3-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via epoxide formation, followed by cyclization to yield the dioxolane ring.

Reaction Pathway:

5-Bromo-2,3-difluorophenol+EpichlorohydrinNaOHIntermediate Epoxide2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane\text{5-Bromo-2,3-difluorophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Intermediate Epoxide} \rightarrow \text{2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane}

Optimization Strategies

Key parameters for optimizing yield and purity include:

  • Temperature Control: Maintaining 0–60°C to prevent side reactions like ring-opening.

  • Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom on the aromatic ring undergoes nucleophilic substitution (SN_\text{N}Ar) under basic conditions. For example, reaction with amines yields 5-amino derivatives, which are valuable intermediates in drug discovery.

Ring-Opening Reactions

Acid-catalyzed cleavage of the dioxolane ring generates carbonyl compounds, while base-induced elimination produces alkenes. These reactions enable structural diversification for applications in materials science.

Table 2: Comparative Reactivity of Halogenated Dioxolanes

CompoundReactivity Profile
2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolaneHigh electrophilicity at C-5 due to Br and F substituents
2-(5-Chlorophenyl)-1,3-dioxolaneModerate reactivity; chlorine less electron-withdrawing than Br

Industrial and Research Applications

Pharmaceutical Development

The compound’s halogen atoms enhance metabolic stability, making it a candidate for prodrug design. For instance, bromine’s lipophilicity may improve blood-brain barrier penetration.

Agrochemistry

Dioxolane derivatives are explored as fungicides and herbicides. The electron-withdrawing phenoxy group could disrupt microbial electron transport chains.

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